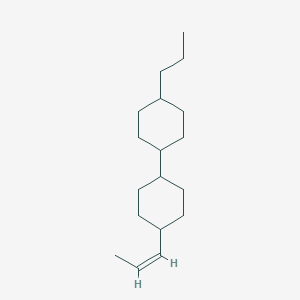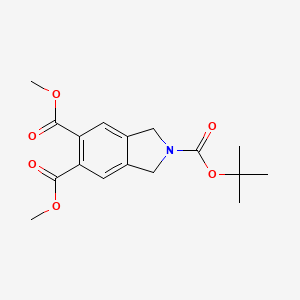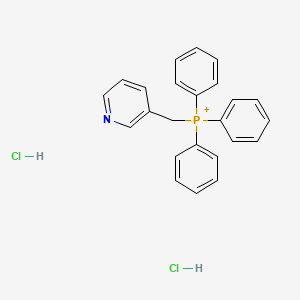
Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride is an organophosphorus compound with the molecular formula C24H21ClNP It is a quaternary phosphonium salt that features a triphenylphosphine moiety bonded to a pyridin-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride typically involves the reaction of triphenylphosphine with a pyridin-3-ylmethyl halide under suitable conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Ph3P+Pyridin-3-ylmethyl halide→Ph3P+(Pyridin-3-ylmethyl)X−
where X is a halide ion, such as chloride. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phosphonium salt can be oxidized to form phosphine oxide.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include triphenylphosphine oxide, reduced phosphine derivatives, and substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphonium group can facilitate the formation of stable complexes with metal ions, which can further modulate its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a ligand in coordination chemistry.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a reagent in organic synthesis.
Triphenylphosphonium chloride: A related phosphonium salt with similar chemical properties.
Uniqueness
Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride is unique due to the presence of the pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various research applications.
Propiedades
Fórmula molecular |
C24H23Cl2NP+ |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride |
InChI |
InChI=1S/C24H21NP.2ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;;/h1-19H,20H2;2*1H/q+1;; |
Clave InChI |
DSZOIWAUHRGQQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818030.png)
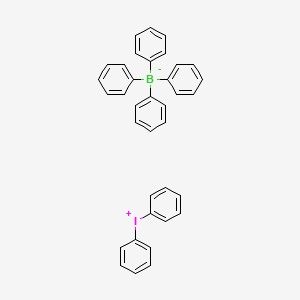
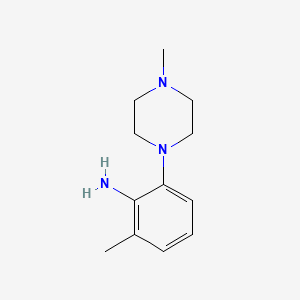
![2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12818060.png)
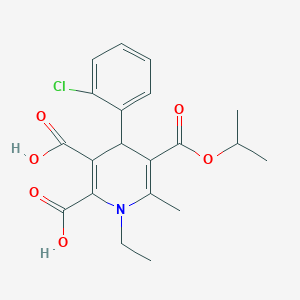
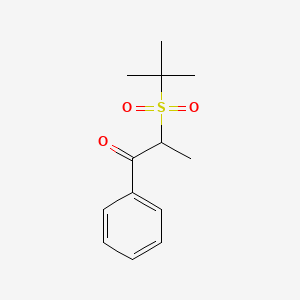
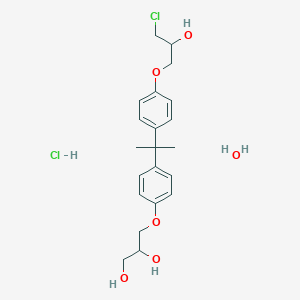
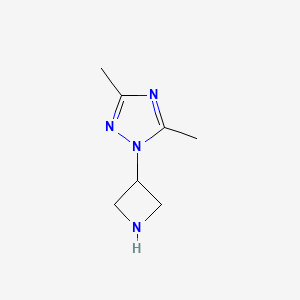
![[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B12818087.png)


